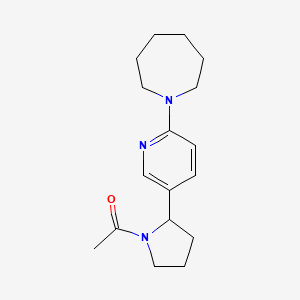
1-(2-(6-(Azepan-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(6-(Azepan-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone is a complex organic compound with the molecular formula C17H25N3O and a molecular weight of 287.4 g/mol . This compound is characterized by its unique structure, which includes a pyridine ring substituted with an azepane group and a pyrrolidine ring. It is primarily used in research and development settings, particularly in the field of pharmaceuticals .
Preparation Methods
The synthesis of 1-(2-(6-(Azepan-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone involves several stepsThe pyrrolidine ring is then added through a series of reactions that may include nucleophilic substitution and cyclization .
Chemical Reactions Analysis
1-(2-(6-(Azepan-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols .
Scientific Research Applications
1-(2-(6-(Azepan-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-(6-(Azepan-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with neurotransmitter receptors and enzymes involved in metabolic processes .
Comparison with Similar Compounds
1-(2-(6-(Azepan-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone can be compared with other similar compounds, such as:
1-(2-(6-(Piperidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone: This compound has a piperidine ring instead of an azepane ring, which may result in different biological activities and chemical reactivity.
1-(2-(6-(Morpholin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone: The presence of a morpholine ring can influence the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C17H25N3O |
|---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
1-[2-[6-(azepan-1-yl)pyridin-3-yl]pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C17H25N3O/c1-14(21)20-12-6-7-16(20)15-8-9-17(18-13-15)19-10-4-2-3-5-11-19/h8-9,13,16H,2-7,10-12H2,1H3 |
InChI Key |
CBHSEXGZKOHVEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCC1C2=CN=C(C=C2)N3CCCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


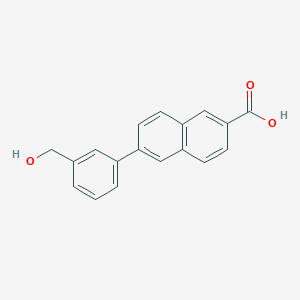

![N-[2-(3,5-Dimethylphenyl)-2,3-dihydro-1H-isoindol-5-yl]acetamide](/img/structure/B11844408.png)

![3-Pyridinecarboxylic acid, 6-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B11844413.png)
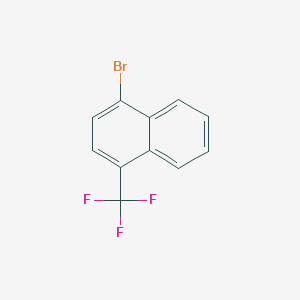



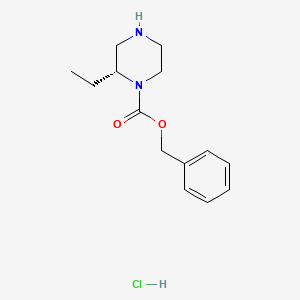
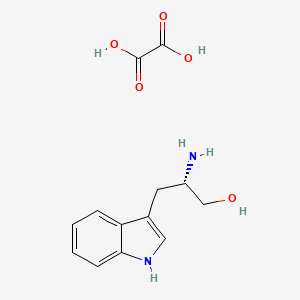

![tert-Butyl 1-(hydroxymethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B11844489.png)

